molecular formula C25H22N2O6 B2689888 methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate CAS No. 338392-07-7

methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate

Cat. No.: B2689888
CAS No.: 338392-07-7
M. Wt: 446.459
InChI Key: RCVQSFGEAIEXDI-OUKQBFOZSA-N
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Description

This compound features a pyran ring substituted at position 3 with an acetyl group, at position 5 with a 4-methylbenzoylamino moiety, and at position 6 with an oxo group. An ethenylamino linker bridges the pyran core to a methyl 4-aminobenzoate ester.

Properties

IUPAC Name

methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O6/c1-15-4-6-17(7-5-15)23(29)27-21-14-20(16(2)28)22(33-25(21)31)12-13-26-19-10-8-18(9-11-19)24(30)32-3/h4-14,26H,1-3H3,(H,27,29)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVQSFGEAIEXDI-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)C=CNC3=CC=C(C=C3)C(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC(=C(OC2=O)/C=C/NC3=CC=C(C=C3)C(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[[(E)-2-[3-acetyl-5-[(4-methylbenzoyl)amino]-6-oxopyran-2-yl]ethenyl]amino]benzoate is an organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C25H22N2O6C_{25}H_{22}N_2O_6 and a molecular weight of approximately 446.46 g/mol. Its structure includes various functional groups such as esters and amines, which may play a crucial role in its biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and liver (HepG2) carcinoma cells. For example, similar compounds have demonstrated IC50 values as low as 3.57 µM against HepG2 cells, indicating potent anticancer activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
This compoundHepG23.57
AdriamycinHepG24.50
Efrapeptin CMCF-727

Antimicrobial Activity

The compound also shows promising antimicrobial properties against various bacterial and fungal strains. In studies involving Staphylococcus aureus, Escherichia coli, and Candida albicans, it was noted that related compounds exhibited significant antibacterial activity comparable to standard antibiotics such as ampicillin. For instance, certain derivatives demonstrated inhibition rates of up to 91% against E. coli and S. aureus .

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicrobial StrainInhibition Rate (%)Reference
Methyl derivative of anthranilic acidE. coli91.3
Methyl derivative of anthranilic acidS. aureus90.5
ClotrimazoleCandida albicans100

Antioxidant Activity

The antioxidant potential of this compound is another area of interest. Compounds with similar structures have shown radical scavenging activities in assays such as DPPH and ABTS, indicating their ability to neutralize free radicals effectively. For example, certain organodiselenide compounds exhibited up to 96% radical scavenging activity compared to vitamin C .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its biological activity may involve interactions with specific enzymes or receptors within the body, potentially influencing pathways related to cancer cell proliferation and microbial resistance.

Case Studies

  • Anticancer Studies : A study on methyl derivatives indicated their potential for selective toxicity towards cancer cells while sparing normal cells, suggesting a therapeutic window that warrants further exploration.
  • Antimicrobial Efficacy : Research comparing the efficacy of various methyl derivatives against pathogenic strains demonstrated significant promise for developing new antimicrobial agents based on this compound's structure.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Pyran-Based Analogues

Ethyl 6-Amino-5-Cyano-2,4-Bis(4-Methylphenyl)-4H-Pyran-3-Carboxylate (C₂₃H₂₂N₂O₃)
  • Core Structure: 4H-pyran ring with amino (C6), cyano (C5), and bis(4-methylphenyl) (C2, C4) substituents.
  • Ester Group : Ethyl ester at position 3 (vs. methyl benzoate in the target compound).
  • Synthesis: One-pot reaction of 4-methylbenzaldehyde, malononitrile, and ethyl 3-oxo-3-p-tolyl propanoate under basic conditions .
  • Key Differences: Lack of ethenylamino linker and 4-methylbenzoylamino group; presence of cyano and bis-aromatic substituents.
Ethyl 6-Amino-5-Cyano-2-Methyl-4-(4-Phenylphenyl)-4H-Pyran-3-Carboxylate
  • Core Structure: Similar 4H-pyran core but substituted with biphenyl (C4), methyl (C2), amino (C6), and cyano (C5) groups.
  • Ester Group : Ethyl ester (vs. methyl benzoate).
  • Key Differences: Biphenyl substituent introduces greater hydrophobicity; absence of acetyl and 4-methylbenzoylamino groups .

Heterocyclic Analogues with Divergent Cores

Methyl 4-[(2-{[4-Amino-5-(4-Chlorophenyl)-6-Ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate
  • Core Structure : Pyrimidine ring with 4-chlorophenyl (C5), ethyl (C6), and sulfanyl acetamido substituents.
  • Ester Group : Methyl benzoate (shared with the target compound).
  • Key Differences : Pyrimidine core instead of pyran; sulfanyl and chlorophenyl groups suggest divergent reactivity and solubility .
Ethyl 2-[6-(4-Methylbenzoyl)-7-Phenyl-2,3-Dihydro-1H-Pyrrolizin-5-yl]-2-Oxoacetate
  • Core Structure : Pyrrolizine ring fused with 4-methylbenzoyl (C6) and phenyl (C7) groups.
  • Ester Group : Ethyl oxoacetate (vs. methyl benzoate).
  • Synthesis: Derived from pyrrolizine and ethyl oxalyl monochloride, highlighting a stepwise approach .

Comparative Analysis Table

Property Target Compound Pyran-Based Analogues Pyrimidine/Pyrrolizine Analogues
Core Heterocycle 6-Oxopyran 4H-Pyran Pyrimidine/Pyrrolizine
Key Substituents 3-Acetyl, 5-(4-methylbenzoylamino), ethenylamino linker Amino, cyano, bis(4-methylphenyl) 4-Chlorophenyl, sulfanyl, oxoacetate
Ester Group Methyl benzoate Ethyl ester Ethyl/methyl ester
Synthetic Method Not explicitly described (inference: multi-step coupling) One-pot condensation Stepwise functionalization
Potential Bioactivity Likely due to 4-methylbenzoyl and pyran motifs (e.g., kinase inhibition) Cyano/amino groups may target enzymes or receptors Sulfanyl/chlorophenyl groups suggest antimicrobial use

Research Implications and Gaps

  • Structural Diversity: The target compound’s unique combination of pyran, acetyl, and 4-methylbenzoylamino groups distinguishes it from analogues, which prioritize cyano, amino, or chlorophenyl substituents.
  • Synthetic Challenges: Pyran-based compounds often employ one-pot syntheses, but the target’s ethenylamino linker may require specialized coupling methods.
  • Biological Potential: While 4-methylbenzoyl and pyran motifs are associated with anti-inflammatory or anticancer activity , further studies are needed to validate the target’s efficacy.

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